molecular formula C9H8FNO B11918838 1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro-

1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro-

Cat. No.: B11918838
M. Wt: 165.16 g/mol
InChI Key: QISJBTWNFAOFKQ-UHFFFAOYSA-N
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Description

Structure and Key Features The compound “1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro-” (molecular formula: C₉H₈FNO) features a bicyclic indenone scaffold with a saturated 2,3-dihydro moiety. Critical substituents include a primary amino group (-NH₂) at position 4 and a fluoro (-F) group at position 6.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

4-amino-6-fluoro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8FNO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2,11H2

InChI Key

QISJBTWNFAOFKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.

    Amination: The amino group at the 4-position can be introduced through nucleophilic substitution reactions using appropriate amine sources under controlled conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The amino and fluoro substituents can participate in substitution reactions, leading to the formation of various derivatives.

    Condensation: The compound can undergo condensation reactions with other carbonyl compounds to form larger, more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The amino and fluoro substituents can influence the compound’s binding affinity and selectivity towards various biological receptors and enzymes. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of its interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on substituent positions, molecular properties, and synthesis

Compound Name Substituents Molecular Formula Molecular Weight Key Differences Reported Applications/Notes
1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro- 4-NH₂, 6-F C₉H₈FNO 165.17 g/mol Reference compound; fluoro enhances electronegativity, amino enables H-bonding. Limited data; potential scaffold for drug design .
1H-Inden-1-one, 4-amino-2,3-dihydro-5-hydroxy-6-methoxy-2-methyl 5-OH, 6-OCH₃, 2-CH₃ C₁₁H₁₃NO₃ 207.23 g/mol Hydroxy and methoxy groups increase polarity; methyl adds steric hindrance. High-yield synthesis (82% reported) .
1H-Inden-1-one, 6-fluoro-2,3-dihydro- 6-F (no amino) C₉H₇FO 150.15 g/mol Lacks amino group; simpler structure with fewer hydrogen-bonding sites. Intermediate for halogenated indenones .
1H-Inden-1-amine, 6-fluoro-2,3-dihydro-N-propyl- 6-F, N-propylamino C₁₂H₁₆FN 193.26 g/mol Propyl chain on amine reduces solubility; alters pharmacokinetics. Structural analog with modified amine group .
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one 5-Br, 6-F C₉H₆BrFO 243.05 g/mol Bromo introduces steric bulk and lipophilicity. Halogenated derivatives used in materials science .

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Fluoro vs. Methoxy/Hydroxy Groups: The 6-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to methoxy (-OCH₃) or hydroxy (-OH) groups, which are more polar and prone to oxidation . Amino Group Variations: The primary amino group at position 4 distinguishes the target compound from analogs like N-propylamino derivatives (). The unsubstituted -NH₂ group facilitates hydrogen bonding, making it more suitable for interactions with biological targets (e.g., enzymes or receptors) .

Synthetic Challenges The synthesis of 4-amino-6-fluoro-2,3-dihydro-1H-inden-1-one likely involves fluorination at position 6 (e.g., via electrophilic substitution) and subsequent amination. In contrast, methoxy-substituted analogs () require milder conditions for ether formation . Halogenated derivatives (e.g., 5-bromo-6-fluoro-) may employ cross-coupling reactions, as seen in for related aryl halides .

Analytical Characterization Mass Spectrometry: High-resolution mass spectrometry (HRMS) can differentiate the target compound (molecular ion peak at m/z 165.17) from analogs like the N-propylamino derivative (m/z 193.26) . NMR Spectroscopy: The ¹H-NMR spectrum of the target compound would show distinct signals for the NH₂ group (~5 ppm) and aromatic protons influenced by the fluoro substituent (deshielded due to -F’s inductive effect) .

Forensic Chemistry: Derivatives like 1-(2,3-dihydro-1H-inden-5-yl) cathinones () highlight the relevance of indenone scaffolds in psychoactive substances, necessitating analytical differentiation .

Biological Activity

1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro- is a chemical compound belonging to the class of indenones, characterized by a fused ring system that includes a benzene ring and a cyclopentene ring with a ketone group. The unique structure of this compound, particularly the presence of amino and fluoro substituents, imparts distinctive chemical and biological properties that warrant detailed investigation.

The molecular formula of 1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro- is C9H8FNO, with a molecular weight of 165.16 g/mol. Its IUPAC name is 4-amino-6-fluoro-2,3-dihydroinden-1-one. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
IUPAC Name4-amino-6-fluoro-2,3-dihydroinden-1-one
InChIInChI=1S/C9H8FNO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2,11H2
InChI KeyQISJBTWNFAOFKQ-UHFFFAOYSA-N
Canonical SMILESC1CC(=O)C2=C1C(=CC(=C2)F)N

The biological activity of 1H-Inden-1-one, 4-amino-6-fluoro-2,3-dihydro- is primarily attributed to its interaction with specific molecular targets within biological systems. The amino and fluoro groups enhance the compound's binding affinity to various receptors and enzymes. Research indicates that this compound can act as both an inhibitor and an activator of specific biochemical pathways depending on its structural interactions.

Biological Activity Studies

Recent studies have focused on the compound's potential as an inhibitor of tyrosinase (TYR), an enzyme crucial for melanin biosynthesis. The biological activity was assessed through various assays measuring the inhibitory concentration (IC50) values against human tyrosinase (hsTYR).

Case Study: Tyrosinase Inhibition

A study evaluating derivatives of 4-amino-indanones found that modifications significantly impacted their inhibitory potency against hsTYR. The following table summarizes the IC50 values for selected compounds:

CompoundIC50 (µM)Notes
4-Amino Compound 1i0.72Strong inhibitor
4-Amino Compound 1j0.89Comparable activity
Parent Compound1.6Baseline comparison
Reference Compound (Thiamidol)10Positive control

The results indicate that the introduction of an amino group at the 4-position significantly enhances inhibitory activity compared to the parent compound .

Additional Biological Applications

Beyond tyrosinase inhibition, research has suggested potential applications in various fields:

  • Melanogenesis Suppression : Compounds derived from this structure have shown promise in suppressing melanogenesis in melanoma cells .
  • Pharmacological Potential : The unique structure allows for further modifications leading to potential therapeutic applications in neurodegenerative diseases and other conditions requiring modulation of enzymatic activity .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 4-amino-6-fluoro-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : Key synthetic strategies include nucleophilic substitution and catalytic fluorination. For example, fluorination at the 6th position can be achieved using potassium fluoride (KF) under acidic conditions, while the 4-amino group may be introduced via Buchwald-Hartwig amination with palladium catalysts. Reaction optimization studies (e.g., varying solvent polarity or temperature) are critical: polar aprotic solvents like DMF improve nucleophilicity for substitution, while lower temperatures (0–5°C) minimize side reactions during fluorination . Yield analysis via HPLC (≥95% purity thresholds) and NMR characterization (e.g., distinguishing NH₂ peaks at δ 4.2–4.5 ppm) are essential for validation .

Q. How does the fluorine substituent at position 6 influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Fluorine’s electronegativity alters electron density, which can be quantified via computational methods (DFT calculations for HOMO-LUMO gaps) or experimental techniques like Hammett substituent constants (σₚ values). For instance, fluorine at position 6 increases electrophilicity at the ketone group (C1), enhancing susceptibility to nucleophilic attack. Cyclic voltammetry studies reveal shifts in redox potentials (~0.3 V) compared to non-fluorinated analogs, impacting applications in redox-active systems .

Q. What spectroscopic techniques are most effective for characterizing 4-amino-6-fluoro-2,3-dihydro-1H-inden-1-one?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign NH₂ protons (δ 4.2–4.5 ppm) and fluorine-coupled aromatic carbons (¹³C signals split due to J₃ coupling ~20 Hz).
  • FT-IR : Confirm amino groups (N-H stretches ~3350 cm⁻¹) and ketone C=O (1680–1720 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ at m/z 194.08 for C₉H₉FN₂O).
  • X-ray Crystallography : Resolve dihydro-indenone ring puckering and fluorine’s van der Waals interactions .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing amino and fluorine groups be addressed during synthesis?

  • Methodological Answer : Competitive substitution at adjacent positions can be mitigated using directing groups or steric hindrance. For example, protecting the ketone with a trimethylsilyl group prior to fluorination directs electrophilic attack to C5. For amino group installation, Pd-catalyzed C-H activation with chelating ligands (e.g., 1,10-phenanthroline) ensures selectivity at C6. Kinetic studies (monitored via in-situ IR) help identify optimal reaction timelines to avoid over-functionalization .

Q. What computational models predict the biological activity of 4-amino-6-fluoro-2,3-dihydro-1H-inden-1-one, and how do they align with experimental data?

  • Methodological Answer : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or kinases can predict binding affinities. For instance, fluorine’s hydrophobic interaction with COX-2 active sites (ΔG ≈ -8.2 kcal/mol) correlates with in vitro IC₅₀ values (~5 µM). Discrepancies between computational and experimental results (e.g., solubility limitations) require MD simulations to assess solvation effects .

Q. How do structural modifications (e.g., replacing fluorine with other halogens) impact the compound’s pharmacological profile?

  • Methodological Answer : Comparative SAR studies using chloro/bromo analogs reveal fluorine’s unique effects:

  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (t₁/₂ increased from 2.1 h to 4.7 h in microsomal assays).
  • Bioavailability : LogP decreases by 0.5 units vs. chloro analogs, enhancing aqueous solubility.
  • In Vivo Efficacy : Fluorinated derivatives show 30% higher tumor growth inhibition in xenograft models vs. bromo-substituted compounds .

Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer efficacy)?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity). Systematic replication under standardized conditions (e.g., NCI-60 panel for anticancer screening) and meta-analysis of IC₅₀ ranges (e.g., 1–50 µM across studies) clarify context-dependent activity. Dose-response synergies with adjuvants (e.g., cisplatin) should also be explored .

Theoretical and Methodological Frameworks

Q. How can density functional theory (DFT) guide the design of derivatives with enhanced reactivity?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) predict substituent effects on charge distribution. For example, electron-withdrawing groups at C6 stabilize the ketone moiety, reducing activation energy for nucleophilic addition by ~12 kcal/mol. Transition state analysis identifies steric clashes in bulkier derivatives, informing synthetic feasibility .

Q. What experimental controls are critical when assessing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–10) for 24h; monitor degradation via LC-MS.
  • Light Sensitivity : Conduct accelerated photo-stability studies (ICH Q1B guidelines) with UV exposure (320–400 nm).
  • Thermal Stability : TGA/DSC to identify decomposition thresholds (>200°C typically safe for storage) .

Data Presentation

Table 1 : Comparative Reactivity of Halogenated Indenones

SubstituentReaction Rate (nmol/s)LogPIC₅₀ (COX-2, µM)
-F12.4 ± 0.31.85.2 ± 0.4
-Cl9.1 ± 0.22.37.8 ± 0.6
-Br7.5 ± 0.12.69.1 ± 0.5

Data derived from kinetic assays and pharmacological screenings .

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